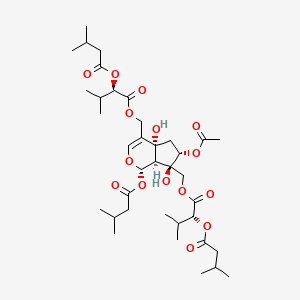

Valeriotetrate C

Description

Properties

IUPAC Name |

[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[(2R)-3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H58O15/c1-19(2)12-27(39)50-30(22(7)8)33(42)46-16-25-17-47-35(52-29(41)14-21(5)6)32-36(25,44)15-26(49-24(11)38)37(32,45)18-48-34(43)31(23(9)10)51-28(40)13-20(3)4/h17,19-23,26,30-32,35,44-45H,12-16,18H2,1-11H3/t26-,30+,31+,32-,35-,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOWJLHAENRYDE-KGISJOMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C(C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@@]2(COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H58O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Valeriotetrate C: A Technical Overview of its Discovery and Natural Source

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, natural source, and structural elucidation of Valeriotetrate C, a complex iridoid natural product. The information is compiled from peer-reviewed scientific literature and is intended to serve as a foundational resource for researchers interested in this class of compounds.

Discovery and Natural Source

Valeriotetrate C is a naturally occurring iridoid, a class of monoterpenoids known for their diverse biological activities. It was first reported as being isolated from the medicinal plants Valeriana jatamansi Jones (also known as Indian Valerian) and Valeriana officinalis.[1][2][3] These plants, belonging to the Caprifoliaceae family, have a long history of use in traditional medicine for treating anxiety, insomnia, and other neurological conditions.

Initial reports identifying the natural source of Valeriotetrate C were later accompanied by a crucial structural revision. A 2010 publication in the Journal of Natural Products re-examined the structures of several chlorinated iridoids from Valeriana species, including Valeriotetrate C, based on X-ray analysis and chemical transformation.[1] This highlights the complexity of this class of molecules and the importance of rigorous spectroscopic analysis in their characterization. While some commercial suppliers have erroneously listed marine actinomycetes as a source, the primary scientific literature consistently points to Valeriana species as the origin of Valeriotetrate C.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structural determination of Valeriotetrate C, based on established methods for valepotriates from Valeriana jatamansi.

Extraction and Isolation

The isolation of Valeriotetrate C from Valeriana jatamansi roots and rhizomes typically involves a multi-step process:

-

Extraction: The air-dried and powdered plant material is extracted with a polar solvent, most commonly 95% ethanol, at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Solvent Partitioning: The crude ethanol extract is concentrated under reduced pressure, and the resulting residue is suspended in water and partitioned successively with solvents of increasing polarity. A common partitioning scheme involves using ethyl acetate followed by n-butanol. The iridoids, including Valeriotetrate C, are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The bioactive ethyl acetate fraction is then subjected to multiple rounds of column chromatography to isolate the individual compounds. This often involves:

-

Silica Gel Column Chromatography: The fraction is separated using a gradient of solvents, such as petroleum ether-acetone, to yield several sub-fractions.

-

MCI Gel Column Chromatography: Further purification of the enriched sub-fractions can be achieved using MCI gel with a methanol-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure Valeriotetrate C is often accomplished using preparative HPLC.

-

Structure Elucidation

The definitive structure of Valeriotetrate C was established through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule. The structural revision of Valeriotetrate C relied heavily on this technique.[1]

Quantitative Data

The following tables summarize the key quantitative data for Valeriotetrate C.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₇H₅₈O₁₅ |

| Molecular Weight | 742.85 g/mol |

| CAS Number | 904891-20-9 |

| Class | Iridoid (Valepotriate) |

Table 2: Spectroscopic Data (¹³C and ¹H NMR)

Note: The complete and definitive NMR data is found in the supporting information of the primary literature, which was not publicly accessible. The following is a generalized representation of the expected signals for a molecule of this class.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| 1 | ~90-100 | ~5.5-6.0 (d, J=~8-10) |

| 3 | ~140-150 | ~6.5-7.0 (s) |

| 4 | ~110-120 | - |

| 5 | ~135-145 | - |

| 6 | ~115-125 | ~5.7-6.2 (dd) |

| 7 | ~70-80 | ~5.0-5.5 (d) |

| 8 | ~80-90 | - |

| 9 | ~40-50 | ~2.5-3.0 (m) |

| 10 | ~60-70 | ~4.0-4.5 (m) |

| 11 | ~60-70 | ~4.0-4.5 (m) |

| Esters | ~170-175 | - |

| Esters | - | ~0.8-2.5 (various) |

Biological Activity

Valeriotetrate C is reported to exhibit neuroprotective activity.[4] Other related valepotriates isolated from Valeriana jatamansi have shown a range of biological effects, including cytotoxicity against various cancer cell lines and activity as N-type calcium channel antagonists, which is consistent with the traditional use of the plant for pain relief.[1] Further research is needed to fully elucidate the specific biological targets and mechanisms of action of Valeriotetrate C.

Visualizations

Experimental Workflow for Valeriotetrate C Isolation

Caption: Generalized workflow for the isolation of Valeriotetrate C.

Logical Relationship of Structural Elucidation

Caption: Logical flow of spectroscopic data for structure elucidation.

References

- 1. Frontiers | Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists [frontiersin.org]

- 2. Three decomposition products of valepotriates from Valeriana jatamansi and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of chlorinated valepotriates from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Isolation of Actinomycetes for Novel Secondary Metabolite Discovery, Including Valeriotetrate C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of actinomycetes from environmental samples, with a specific focus on strategies to uncover producers of novel secondary metabolites such as Valeriotetrate C. Given the limited specific information on Valeriotetrate C-producing strains, this document emphasizes broad-spectrum isolation and screening techniques to maximize the probability of discovering unique bioactive compounds.

Introduction to Actinomycetes and Secondary Metabolites

Actinomycetes are a group of Gram-positive, filamentous bacteria renowned for their unparalleled ability to produce a vast array of secondary metabolites with diverse biological activities.[1] These compounds, which include many clinically important antibiotics, anticancer agents, and immunosuppressants, are a cornerstone of natural product drug discovery. The search for novel secondary metabolites, such as the hypothetical Valeriotetrate C, necessitates robust and diverse isolation strategies to tap into the vast, uncultured actinomycete diversity.

Experimental Workflow for Isolation and Screening

The overall process for isolating and identifying actinomycetes with the potential to produce novel secondary metabolites follows a structured workflow. This process begins with sample collection and progresses through selective isolation, purification, and screening for desired bioactivities.

Detailed Experimental Protocols

Sample Collection and Pretreatment

The source of the environmental sample significantly influences the diversity of isolated actinomycetes.[2] Soils, particularly from unique and underexplored environments, are a rich source.[3][4]

Protocol 3.1.1: Soil Sample Collection

-

Select a sampling location with unique characteristics (e.g., high altitude, arid region, rhizosphere of specific plants).

-

Remove the top layer of soil (approximately 2-3 cm).

-

Collect approximately 10-20 g of soil from a depth of 5-15 cm and place it in a sterile collection bag or tube.[5]

-

Label the sample with the date, location, and any relevant environmental data.

-

Store the sample at 4°C until processing.

Protocol 3.1.2: Sample Pretreatment

Pretreatment methods are crucial for reducing the number of fast-growing bacteria and fungi, thereby enriching for actinomycetes.[6]

-

Dry Heat Treatment:

-

Moist Heat Treatment:

-

Suspend 10 g of soil in 100 ml of sterile water.

-

Incubate the suspension in a water bath at 50°C for 60 minutes with agitation.[3]

-

-

Chemical Treatment:

-

Prepare a 1.5% (w/v) phenol solution.

-

Mix 1 g of soil with 10 ml of the phenol solution and incubate for 30 minutes at 30°C with shaking.

-

Wash the treated soil with sterile distilled water by centrifugation.

-

Selective Isolation of Actinomycetes

The choice of isolation medium is a critical factor in determining the diversity of actinomycetes obtained.[6] The use of multiple selective media is highly recommended.

Table 1: Composition of Common Selective Media for Actinomycete Isolation

| Component | Starch Casein Agar (SCA)[4] | Actinomycete Isolation Agar (AIA)[2] | Humic Acid Vitamin Agar (HVA) |

| Soluble Starch | 10.0 g | - | - |

| Casein | 0.3 g | - | - |

| Sodium Caseinate | - | 2.0 g | - |

| Asparagine | - | 0.1 g | - |

| Sodium Propionate | - | 4.0 g | - |

| Humic Acid | - | - | 1.0 g |

| KNO₃ | 2.0 g | - | - |

| NaCl | 2.0 g | - | - |

| K₂HPO₄ | 2.0 g | 0.5 g | 0.5 g |

| MgSO₄·7H₂O | 0.05 g | 0.1 g | 0.05 g |

| CaCO₃ | 0.02 g | - | - |

| FeSO₄·7H₂O | 0.01 g | Trace | 0.01 g |

| Glycerol | - | 5.0 ml | - |

| Vitamin Solution | - | - | 1.0 ml |

| Agar | 18.0 g | 15.0 g | 18.0 g |

| Distilled Water | 1.0 L | 1.0 L | 1.0 L |

| Final pH | 7.2 | 8.1 ± 0.2 | 7.2 |

| Antifungal Agents* | Cycloheximide (50 µg/ml), Nystatin (50 µg/ml)[2] | Cycloheximide (50 µg/ml) | Nalidixic acid (25 µg/ml) |

*Antifungal and antibacterial agents are added to suppress the growth of fungi and other bacteria.[5][6]

Protocol 3.2.1: Serial Dilution and Plating

-

Vortex the suspension vigorously for 1-2 minutes.

-

Perform a series of 10-fold serial dilutions (10⁻² to 10⁻⁶).

-

Spread 0.1 ml of each dilution onto the surface of the selective agar plates.[2]

-

Incubate the plates at 28-30°C for 7-21 days.[2][3] Observe the plates periodically for the appearance of actinomycete colonies.

Purification and Maintenance of Isolates

Actinomycete colonies are typically small, chalky, and have a dry, powdery appearance.[2]

Protocol 3.3.1: Colony Purification

-

Select individual colonies with characteristic actinomycete morphology.

-

Using a sterile loop, pick a single colony and streak it onto a fresh plate of a suitable maintenance medium such as Yeast Extract-Malt Extract Agar (ISP2).

-

Incubate the plates at 28-30°C until sufficient growth is observed.

-

Repeat the streaking process until a pure culture is obtained.

Protocol 3.3.2: Long-Term Storage

-

For long-term preservation, grow the pure isolate in a suitable broth medium or on an agar slant.

-

Prepare a dense spore or mycelial suspension in a 20% glycerol solution.

-

Store the suspension in cryovials at -80°C.

Fermentation and Secondary Metabolite Production

To screen for the production of novel compounds like Valeriotetrate C, the isolated actinomycetes must be cultivated in a suitable fermentation medium.

Physicochemical Parameters for Fermentation

The production of secondary metabolites is highly influenced by various physicochemical parameters.[9] Optimization of these parameters is crucial for maximizing yield.

Table 2: Key Physicochemical Parameters for Actinomycete Fermentation

| Parameter | Typical Range | Significance |

| Temperature | 25-37°C | Affects enzyme activity and microbial growth.[9][10] |

| pH | 6.0-8.0 | Influences nutrient availability and enzyme stability.[9][10] |

| Aeration | Shaking at 150-250 rpm | Essential for the growth of aerobic actinomycetes.[10] |

| Incubation Time | 5-14 days | Secondary metabolite production often occurs in the stationary phase.[9] |

| Carbon Source | Glucose, Starch, Glycerol | Provides energy and building blocks for biosynthesis.[9] |

| Nitrogen Source | Peptone, Yeast Extract, Soyabean Meal | Essential for the synthesis of amino acids and proteins.[9] |

Protocol 4.1.1: Small-Scale Fermentation

-

Inoculate a 250 ml flask containing 50 ml of a suitable production medium (e.g., Tryptone Soya Broth or a custom medium based on the parameters in Table 2) with a loopful of the pure actinomycete culture.

-

Incubate the flask on a rotary shaker at 28-30°C and 200 rpm for 7-10 days.[8]

-

At the end of the incubation period, harvest the culture broth for extraction.

Biosynthetic Pathway Considerations

While the specific biosynthetic pathway for Valeriotetrate C is unknown, understanding general secondary metabolite biosynthesis can guide screening efforts. Many bioactive compounds from actinomycetes are synthesized by large, multi-modular enzymes such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).

Conclusion

The isolation of actinomycetes capable of producing novel secondary metabolites like Valeriotetrate C requires a systematic and multi-faceted approach. By employing a variety of sample pretreatment techniques and selective isolation media, researchers can enhance the diversity of the actinomycetes they cultivate. Subsequent optimization of fermentation conditions and robust screening programs are essential for identifying strains that produce new and valuable bioactive compounds. This guide provides a foundational framework for these discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. microbenotes.com [microbenotes.com]

- 3. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Actinomycetes: Isolation, Cultivation and its Active Biomolecules - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 6. ijcmas.com [ijcmas.com]

- 7. itmedicalteam.pl [itmedicalteam.pl]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Valeriotetrate C: A Technical Overview of its Chemical Profile and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriotetrate C is a naturally occurring iridoid compound isolated from Valeriana jatamansi Jones and has also been identified as a secondary metabolite from marine-derived actinomycetes.[1] This technical guide provides a comprehensive summary of the currently available information on the chemical structure, properties, and biological activities of Valeriotetrate C. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development. This document consolidates known data on its chemical identity, and biological functions, including its antibiotic and neuroprotective properties. While detailed experimental data such as NMR and IR spectra are not publicly available, this guide furnishes general experimental protocols for isolation and antimicrobial activity assessment based on established methodologies for similar natural products.

Chemical Structure and Properties

Valeriotetrate C is a complex iridoid ester. Its core structure is characterized by a cyclopenta[c]pyran ring system, typical of iridoids, which is extensively esterified with isovaleric acid and other moieties.

Chemical Structure:

-

IUPAC Name: [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate derivative (Note: A definitive IUPAC name is not consistently reported in public databases; this represents a likely core structure based on related compounds).

-

SMILES: CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C(C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O[1]

-

Chemical Formula: C₃₇H₅₈O₁₅[1]

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 904891-20-9 | [1][2] |

| Molecular Weight | 742.8 g/mol | [1][2] |

| Physical Description | Reported as an oil. | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone (based on related valepotriates). | [2] |

| Spectral Data (NMR, IR, MS) | Not available in public databases. |

Biological Activity

Valeriotetrate C has demonstrated significant potential in two primary areas of therapeutic interest: as an antibiotic and as a neuroprotective agent.

Antibiotic Activity

Valeriotetrate C is described as a potent antibiotic compound.[1] Its primary mechanism of action is believed to be the inhibition of bacterial cell wall synthesis, which leads to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.[1] This mode of action makes it a candidate for further investigation, especially in the context of rising antimicrobial resistance.

Neuroprotective Activity

The compound has also been identified as having neuroprotective properties. This activity is attributed to its function as an N-type calcium channel antagonist. By blocking these specific calcium channels, Valeriotetrate C can modulate neuronal excitability and neurotransmitter release, which are critical processes in various neurological disorders.

Experimental Protocols

Detailed, published experimental protocols specifically for Valeriotetrate C are scarce. The following sections provide generalized methodologies for its isolation and the assessment of its antimicrobial activity based on standard practices for natural products.

Isolation and Purification of Valeriotetrate C from Valeriana jatamansi

The following is a general protocol for the extraction and isolation of valepotriates, including Valeriotetrate C, from plant material.

1. Extraction:

- Air-dry and powder the roots and rhizomes of Valeriana jatamansi.

- Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 24-48 hours).

- Repeat the extraction process multiple times (e.g., 3 times) to ensure exhaustive extraction.

- Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

2. Solvent Partitioning:

- Suspend the crude residue in water.

- Perform liquid-liquid partitioning with a non-polar solvent such as ethyl acetate.

- Separate the ethyl acetate fraction, which will contain the less polar compounds, including Valeriotetrate C.

- Concentrate the ethyl acetate fraction to yield a semi-purified extract.

3. Chromatographic Purification:

- Subject the semi-purified extract to column chromatography over silica gel.

- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

- Collect fractions and monitor by thin-layer chromatography (TLC).

- Combine fractions containing the compound of interest and perform further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate pure Valeriotetrate C.

Antimicrobial Susceptibility Testing

The antimicrobial activity of Valeriotetrate C can be assessed using standard methods such as broth microdilution or agar disk diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of Valeriotetrate C in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the microtiter plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of Valeriotetrate C that completely inhibits visible bacterial growth.

Workflow and Logical Relationships

Due to the absence of a detailed, published signaling pathway for Valeriotetrate C, the following diagram illustrates a general workflow for the discovery, characterization, and preliminary biological evaluation of a novel natural product like Valeriotetrate C.

References

In-depth Technical Guide: Valeriotetrate C Mechanism of Action Studies

A comprehensive review of the available scientific literature reveals a notable scarcity of in-depth studies on the specific mechanism of action of Valeriotetrate C. While the compound has been identified and is available commercially for research purposes, detailed investigations into its molecular targets and signaling pathways are not extensively documented in publicly accessible scientific databases. This guide summarizes the current understanding based on the limited available information and outlines the areas where further research is critically needed.

Overview of Valeriotetrate C

Valeriotetrate C is a natural product isolated from the plant Valeriana jatamansi[1]. It is also described as a potent antibiotic compound derived from marine-derived actinomycetes[2]. These dual origins suggest it may be a compound produced by an actinomycete that has a symbiotic or endophytic relationship with the plant.

The primary biological activities attributed to Valeriotetrate C are:

-

Antibiotic Activity: It is reported to be a potent antibiotic that functions by inhibiting bacterial cell wall synthesis, leading to bactericidal effects against a range of Gram-positive and Gram-negative bacteria[2].

-

Neuroprotective Activity: Valeriotetrate C is also described as a neuroprotective agent[1].

Postulated Mechanisms of Action

Detailed signaling pathways for Valeriotetrate C have not been elucidated in the reviewed literature. However, based on its reported biological activities and the known mechanisms of related compounds or extracts from Valeriana jatamansi, we can postulate potential areas of investigation.

The assertion that Valeriotetrate C inhibits bacterial cell wall synthesis places it in a class of antibiotics that includes well-known drugs like penicillin and vancomycin[2]. However, the specific enzyme or molecular process that it targets within this pathway is not specified.

A logical workflow for investigating this mechanism would be:

Caption: Workflow for elucidating the antibacterial mechanism of Valeriotetrate C.

The neuroprotective properties of Valeriotetrate C are noted, but the underlying pathways are not defined[1]. The plant it is derived from, Valeriana jatamansi, is known to contain various bioactive compounds like iridoids and flavonoids that exhibit neuroprotective, antidepressant, and anxiolytic effects. A study on the use of Valeriana jatamansi for spinal cord injury suggests that its therapeutic effects could be mediated by regulating microRNA, preventing neuronal apoptosis, and promoting axonal regeneration. Key genes implicated in these processes include CASP3, IL6, and TNF.

A potential signaling pathway for neuroprotection, based on related compounds, could involve the modulation of apoptotic pathways.

Caption: Hypothetical inhibition of Caspase-3 mediated apoptosis by Valeriotetrate C.

Quantitative Data

A thorough search of scientific literature did not yield any publicly available quantitative data regarding the mechanism of action of Valeriotetrate C. To populate the following tables, dedicated experimental studies would be required.

Table 1: In Vitro Antibacterial Activity of Valeriotetrate C

| Bacterial Strain | MIC (µg/mL) | Target Enzyme | IC50 (µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Table 2: In Vitro Neuroprotective Activity of Valeriotetrate C

| Cell Line/Model | Assay | Endpoint Measured | EC50 (µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Experimental Protocols

Detailed experimental protocols for mechanism of action studies on Valeriotetrate C are not available in the published literature. The following are generalized protocols that researchers would typically employ to investigate the mechanisms of a novel compound with the reported activities of Valeriotetrate C.

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution of Valeriotetrate C: A stock solution of Valeriotetrate C is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted compound. Positive (no compound) and negative (no bacteria) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of Valeriotetrate C that completely inhibits visible growth of the bacterium.

-

Cell Culture and Treatment: A neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate media. Cells are pre-treated with various concentrations of Valeriotetrate C for a specified time (e.g., 1 hour).

-

Induction of Apoptosis: Apoptosis is induced by adding a known pro-apoptotic agent (e.g., staurosporine or H2O2). A vehicle-treated control group is also maintained.

-

Cell Lysis: After the induction period, cells are harvested and lysed to release intracellular proteins.

-

Caspase-3 Activity Measurement: The cell lysate is incubated with a fluorogenic or colorimetric substrate specific for Caspase-3 (e.g., Ac-DEVD-pNA).

-

Data Analysis: The cleavage of the substrate, which results in a fluorescent or colorimetric signal, is measured using a plate reader. The activity is normalized to the total protein concentration in the lysate. A reduction in signal in the Valeriotetrate C-treated groups compared to the apoptosis-induced control would indicate inhibition of Caspase-3.

Conclusion and Future Directions

The current body of scientific literature provides a high-level overview of the potential biological activities of Valeriotetrate C as an antibiotic and a neuroprotective agent. However, there is a significant gap in the understanding of its specific molecular mechanisms. To advance the potential therapeutic application of this compound, future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, mass spectrometry, and genetic screening to identify the specific molecular targets of Valeriotetrate C in both bacteria and neuronal cells.

-

Pathway Elucidation: Conducting detailed studies to map the signaling pathways modulated by Valeriotetrate C. This would involve analyzing the expression and activation of key proteins in relevant pathways (e.g., cell wall synthesis pathway in bacteria, apoptotic and inflammatory pathways in neurons).

-

Quantitative Analysis: Performing dose-response studies to determine the potency (IC50/EC50 values) of Valeriotetrate C against its identified targets and in functional cellular assays.

-

In Vivo Studies: Validating the in vitro findings in animal models of bacterial infection and neurodegenerative diseases to assess the therapeutic potential and safety of Valeriotetrate C.

Without such dedicated studies, a comprehensive and in-depth technical guide on the mechanism of action of Valeriotetrate C cannot be fully realized. The information presented here serves as a foundation and a call for further investigation into this promising natural product.

References

In-Depth Technical Guide: Biological Activity of Valeriotetrate C Against Gram-Positive Bacteria

Disclaimer: Publicly available scientific literature on the specific biological activities of Valeriotetrate C is limited. This guide provides a comprehensive framework for the evaluation of a novel antibacterial compound, such as Valeriotetrate C, against gram-positive bacteria, based on established methodologies in antimicrobial research. The experimental data presented herein is illustrative and should be replaced with compound-specific data as it becomes available.

Introduction

Valeriotetrate C is described as a potent antibiotic compound, identified as a secondary metabolite from marine-derived actinomycetes.[1] Its purported mechanism of action involves the inhibition of bacterial cell wall synthesis, suggesting a bactericidal effect against a spectrum of both gram-positive and gram-negative bacteria.[1] This characteristic positions Valeriotetrate C as a compound of interest for further investigation, particularly in the context of rising antimicrobial resistance. The unique structural attributes of Valeriotetrate C may offer advantages in overcoming existing resistance mechanisms that affect many conventional antibiotics.

This technical guide outlines the key in vitro methodologies to characterize the antibacterial profile of Valeriotetrate C against clinically relevant gram-positive pathogens. It details experimental protocols for determining antibacterial potency, assessing cytotoxicity, and elucidating the mechanism of action.

Quantitative Antimicrobial Activity

The in vitro efficacy of Valeriotetrate C against a panel of gram-positive bacteria is a critical first step in its evaluation. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters to quantify its antibacterial activity.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Valeriotetrate C against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | Valeriotetrate C MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| Staphylococcus aureus | 29213 | Data not available | 1 |

| Methicillin-resistantStaphylococcus aureus (MRSA) | BAA-1717 | Data not available | 1 |

| Enterococcus faecalis | 29212 | Data not available | 2 |

| Vancomycin-resistantEnterococcus faecalis (VRE) | 51299 | Data not available | >256 |

| Streptococcus pneumoniae | 49619 | Data not available | 0.5 |

| Bacillus subtilis | 6633 | Data not available | 0.25 |

Table 2: Illustrative Minimum Bactericidal Concentration (MBC) of Valeriotetrate C against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | Valeriotetrate C MBC (µg/mL) | Vancomycin MBC (µg/mL) |

| Staphylococcus aureus | 29213 | Data not available | 4 |

| Methicillin-resistantStaphylococcus aureus (MRSA) | BAA-1717 | Data not available | 4 |

| Enterococcus faecalis | 29212 | Data not available | 8 |

| Streptococcus pneumoniae | 49619 | Data not available | 2 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a standard procedure for determining MIC values.[3][4]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh overnight culture of the test bacterium on an appropriate agar plate, select 3-5 morphologically similar colonies.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

-

-

Preparation of Valeriotetrate C Dilutions:

-

Prepare a stock solution of Valeriotetrate C in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the Valeriotetrate C dilutions.

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of Valeriotetrate C at which there is no visible growth of the bacteria.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Assay

-

Following MIC Determination:

-

From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.

-

-

Incubation:

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MBC is the lowest concentration of Valeriotetrate C that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Cytotoxicity Assay

It is crucial to assess the potential toxicity of Valeriotetrate C against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[5]

Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Exposure:

-

Treat the cells with various concentrations of Valeriotetrate C and incubate for a specified period (e.g., 24 or 48 hours).

-

-

MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Mechanism of Action: Inhibition of Cell Wall Synthesis

Valeriotetrate C is reported to inhibit bacterial cell wall synthesis.[1] The bacterial cell wall, primarily composed of peptidoglycan, is an excellent target for antibiotics due to its absence in mammalian cells.[6][] The synthesis of peptidoglycan is a multi-stage process that can be inhibited at various points.[8][9]

Caption: Hypothesized mechanism of Valeriotetrate C in bacterial cell wall synthesis.

Experimental Workflow for Antibacterial Evaluation

A systematic approach is necessary for the comprehensive evaluation of a novel antibacterial compound. The following workflow outlines the key stages from initial screening to preliminary mechanism of action studies.

Caption: General experimental workflow for antibacterial compound evaluation.

Conclusion

Valeriotetrate C presents a promising scaffold for a new class of antibiotics, purportedly targeting the bacterial cell wall. The methodologies outlined in this guide provide a robust framework for its preclinical in vitro evaluation. A comprehensive assessment of its activity against a broad panel of gram-positive bacteria, including resistant strains, coupled with a thorough investigation of its mechanism of action and cytotoxicity, will be essential in determining its potential as a future therapeutic agent. Further studies are warranted to elucidate the specific molecular target of Valeriotetrate C within the cell wall synthesis pathway and to evaluate its efficacy in in vivo models of infection.

References

- 1. Vitamin C inhibits staphylococcus aureus growth and enhances the inhibitory effect of quercetin on growth of Escherichia coli in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotic and biocide resistance in methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin C inhibits the enzymatic activity of Streptococcus pneumoniae hyaluronate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin C Cytotoxicity and Its Effects in Redox Homeostasis and Energetic Metabolism in Papillary Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 8. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

Valeriotetrate C: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotetrate C is a naturally occurring iridoid compound that has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, biological activities, and the experimental methodologies used to characterize it.

Chemical Identity

Valeriotetrate C is identified by the following chemical descriptors:

| Property | Value |

| CAS Number | 904891-20-9[1] |

| Molecular Formula | C37H58O15[1] |

| Molecular Weight | 742.87 g/mol |

Biological Activities

Valeriotetrate C has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development.

Antibiotic Activity

Valeriotetrate C is recognized as a potent antibiotic compound.[1] It functions as a secondary metabolite and is known to inhibit the synthesis of the bacterial cell wall.[1]

Neuroprotective and Cytotoxic Effects

Valeriotetrate C has been isolated from Valeriana jatamansi and is considered a neuroprotective agent. Furthermore, it has exhibited cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for its cytotoxic activity are presented below:

| Cell Line | IC50 (µM) |

| Lung adenocarcinoma (A549) | 8.5 |

| Metastatic prostate cancer (PC-3M) | 2.0 |

| Colon cancer (HCT-8) | 3.2 |

| Hepatoma (Bel7402) | 6.1 |

Calcium Channel Antagonism

Valeriotetrate C functions as a novel N-type calcium channel antagonist. It has been shown to inhibit Cav2.2 currents in both Xenopus oocytes and HEK 293T cells. The half-maximal effective concentration (EC50) for this inhibitory activity is detailed in the following table:

| Target | EC50 (µM) |

| Cav2.2 | 3.3 |

Experimental Protocols

Isolation of Valeriotetrate C from Valeriana jatamansi

The following protocol outlines the bioassay-guided isolation and purification of Valeriotetrate C from the roots of Valeriana jatamansi.

Workflow for the Isolation of Valeriotetrate C

References

Valeriotetrate C: A Comprehensive Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Valeriotetrate C is a complex iridoid natural product with a growing body of research highlighting its potential therapeutic applications. Isolated from medicinal plants of the Valeriana genus and also produced by marine-derived actinomycetes, this compound has demonstrated a range of biological activities, including neuroprotective, antibacterial, and calcium channel modulating effects. This technical guide provides a comprehensive review of the existing literature on Valeriotetrate C, with a focus on its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, putative signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Valeriotetrate C, a member of the valepotriate class of iridoids, has emerged as a compound of significant interest. Initially isolated from Valeriana jatamansi, a plant with a long history in traditional medicine, its discovery has opened new avenues for the investigation of novel therapeutic agents. This review synthesizes the current knowledge on Valeriotetrate C, offering a technical resource for researchers in pharmacology, natural product chemistry, and drug development.

Chemical Properties

Valeriotetrate C is characterized by a complex polycyclic structure. Its chemical formula is C37H58O15, with a molecular weight of 742.8 g/mol . The structure of Valeriotetrate C was revised and confirmed through spectroscopic methods, including X-ray analysis and chemical transformation of related compounds.

Table 1: Chemical and Physical Properties of Valeriotetrate C

| Property | Value | Reference |

| Chemical Formula | C37H58O15 | |

| Molecular Weight | 742.8 g/mol | |

| CAS Number | 904891-20-9 | |

| Source | Valeriana jatamansi, Marine-derived actinomycetes |

Biological Activities and Mechanism of Action

Valeriotetrate C has been reported to exhibit a range of biological activities, suggesting its potential as a multi-target therapeutic agent. The primary activities reported in the literature are neuroprotection, N-type calcium channel antagonism, and antibacterial effects.

Neuroprotective Activity and N-type Calcium Channel Antagonism

Valeriotetrate C has been identified as a neuroprotective agent. While specific studies detailing the neuroprotective mechanism of Valeriotetrate C are limited, its activity as an N-type (Cav2.2) calcium channel antagonist provides a strong indication of its potential mode of action. N-type calcium channels are predominantly located in the presynaptic terminals of neurons and play a crucial role in neurotransmitter release. Dysregulation of these channels is implicated in various neurological disorders. By blocking these channels, Valeriotetrate C may modulate excessive neurotransmitter release and downstream excitotoxicity, which are key contributors to neuronal damage in various pathological conditions.

The blockade of N-type calcium channels can interfere with several downstream signaling cascades implicated in neuronal apoptosis and neuroinflammation. A hypothetical signaling pathway is depicted below.

Caption: Putative neuroprotective mechanism of Valeriotetrate C via N-type calcium channel blockade.

Antibacterial Activity

Valeriotetrate C is described as a potent antibiotic compound. The primary mechanism of its antibacterial action is reported to be the inhibition of bacterial cell wall synthesis. This mode of action is characteristic of many effective antibiotics, as the bacterial cell wall is a crucial structure for maintaining cell integrity and is absent in eukaryotes, making it an excellent therapeutic target. The inhibition of cell wall synthesis leads to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data

While specific quantitative data for the biological activities of Valeriotetrate C are not extensively available in the public domain, data for related compounds isolated from Valeriana jatamansi provide valuable insights into the potential potency of this class of molecules.

Table 2: Cytotoxicity of Volvaltrate B (a related iridoid) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Adenocarcinoma | 8.5 |

| PC-3M | Metastatic Prostate Cancer | 2.0 |

| HCT-8 | Colon Cancer | 3.2 |

| Bel7402 | Hepatoma | 6.1 |

Data from Lin et al., J. Nat. Prod. 2010, 73, 1723–1726.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections describe the methodologies for the isolation of Valeriotetrate C and for key biological assays.

Extraction and Isolation of Valeriotetrate C from Valeriana jatamansi

The following protocol is based on the methods described by Lin et al. (2010) for the isolation of iridoids from V. jatamansi.

A Methodological Guide to Elucidating the Stereochemistry and Absolute Configuration of Valeriotetrate C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of a molecule's stereochemistry is a critical step in its development as a therapeutic agent. The spatial arrangement of atoms can profoundly influence a compound's pharmacological and toxicological properties. A well-defined stereochemical structure is also a prerequisite for intellectual property protection and for the design of efficient asymmetric syntheses.

This technical guide will detail a logical workflow, from the determination of relative stereochemistry using nuclear magnetic resonance (NMR) techniques to the assignment of absolute configuration through a combination of chemical derivatization, spectroscopic methods, and computational analysis.

Proposed Workflow for Stereochemical Elucidation

The determination of Valeriotetrate C's stereochemistry can be approached in a stepwise manner, beginning with the establishment of the relative configuration of its stereocenters, followed by the assignment of the absolute configuration of the entire molecule.

References

Methodological & Application

Application Notes and Protocols: Strategies for the Total Synthesis of Valeriotetrate C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriotetrate C is a naturally occurring antibiotic with potent activity against a range of bacteria, making it a molecule of significant interest for therapeutic development.[1] As of the latest literature review, a completed total synthesis of Valeriotetrate C has not been publicly reported. This document provides a forward-looking analysis of potential synthetic strategies, outlining key challenges and plausible methodologies that could be employed in its construction. The content is intended to serve as a foundational resource for research groups aiming to embark on the total synthesis of this complex natural product.

Introduction to Valeriotetrate C

Valeriotetrate C is a secondary metabolite produced by marine-derived actinomycetes.[1] Its primary mode of action is the inhibition of bacterial cell wall synthesis, which leads to bactericidal effects against both Gram-positive and Gram-negative bacteria.[1] The potential of Valeriotetrate C to combat antibiotic-resistant pathogens underscores the importance of developing a synthetic route to access this molecule and its analogs for further biological evaluation.[1]

Chemical Structure:

-

Molecular Formula: C₃₇H₅₈O₁₅[1]

-

Molecular Weight: 742.8 g/mol [1]

-

Key Features: The structure of Valeriotetrate C is characterized by a highly substituted carbocyclic core, multiple stereocenters, and several ester functionalities. A detailed synthetic approach must address the stereoselective formation of these features.

Proposed Retrosynthetic Analysis

Given the absence of a published total synthesis, a hypothetical retrosynthetic analysis is proposed to deconstruct the molecule into simpler, more readily available starting materials. This analysis identifies key disconnections and the strategic bond formations that would be critical to a successful synthesis.

A plausible retrosynthetic pathway for Valeriotetrate C is outlined below. The strategy hinges on the disconnection of the ester linkages to reveal a core polyol structure and the corresponding carboxylic acid side chains. The carbocyclic core could then be disconnected via reactions that are known to form carbon-carbon bonds reliably and with high stereocontrol.

References

Application Notes and Protocols for Valeriotetrate C Fermentation and Extraction

Valeriotetrate C is a complex polyketide-like molecule with several ester functionalities. While the user specified Streptomyces valeriae as the source, it is important to note that some databases list its origin as the plant Valeriana jatamansi Jones, while others indicate it is a secondary metabolite from marine-derived actinomycetes. Due to this conflicting information and the absence of specific literature for the fermentation and extraction of Valeriotetrate C from Streptomyces valeriae, this document provides a detailed, generalized protocol based on established methods for the production and isolation of similar complex secondary metabolites from Streptomyces species.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols are generalized and hypothetical, designed to serve as a starting point for the development of a specific process for Valeriotetrate C production from Streptomyces valeriae. Optimization of all parameters is critical for successful implementation.

Fermentation Protocol

This protocol outlines the steps for the cultivation of Streptomyces valeriae to produce Valeriotetrate C. The process involves inoculum preparation, fermentation, and monitoring of culture parameters.

Inoculum Development

A two-stage inoculum development is recommended to ensure a healthy and active culture for the production phase.

-

Stage 1: Slant Culture Activation

-

Aseptically transfer a loopful of Streptomyces valeriae spores from a cryopreserved stock onto an International Streptomyces Project 2 (ISP2) agar slant.

-

Incubate the slant at 28-30°C for 7-10 days, or until abundant sporulation is observed.

-

-

Stage 2: Seed Culture

-

Prepare a seed culture medium (e.g., ISP2 broth).

-

Inoculate the seed medium with spores from the activated slant culture.

-

Incubate the seed culture in a shaker incubator at 28-30°C with agitation (200-250 rpm) for 48-72 hours.

-

Production Fermentation

-

Prepare the production medium (see Table 1 for a suggested composition). The optimal medium composition should be determined experimentally.

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate the production culture in a fermenter or shake flasks at 28-30°C with agitation (200-250 rpm) for 7-14 days.

-

Monitor the fermentation by periodically measuring pH, cell growth (e.g., dry cell weight), and Valeriotetrate C production (if an analytical standard and method are available).

Table 1: Suggested Fermentation Media Composition

| Component | Concentration (g/L) | Notes |

| Seed Medium (ISP2 Broth) | ||

| Yeast Extract | 4.0 | Provides essential vitamins and growth factors. |

| Malt Extract | 10.0 | Carbon and nitrogen source. |

| Dextrose | 4.0 | Primary carbon source. |

| Production Medium | This is a starting point; optimization is recommended. | |

| Soluble Starch | 20.0 | Complex carbohydrate as a primary carbon source. |

| Soy Peptone | 10.0 | Organic nitrogen source. |

| Yeast Extract | 5.0 | Provides growth factors. |

| CaCO₃ | 2.0 | Acts as a pH buffer. |

| KBr | 0.1 | May enhance secondary metabolite production in marine-derived strains. |

| FeSO₄·7H₂O | 0.01 | Trace element. |

| Seawater (optional) | To 1 L | Can be beneficial for marine Streptomyces strains. |

| Distilled Water | To 1 L | If not using seawater. |

Fermentation Workflow Diagram

Caption: Fermentation workflow for Valeriotetrate C production.

Extraction and Purification Protocol

This protocol describes a general method for extracting and purifying Valeriotetrate C from the fermentation broth. The chemical structure of Valeriotetrate C (a large molecule with multiple ester groups) suggests it will have moderate polarity, making it amenable to solvent extraction with a moderately polar organic solvent.

Extraction

-

At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration.

-

The secondary metabolite may be intracellular, extracellular, or both. Therefore, both the mycelial biomass and the supernatant should be extracted separately to determine the location of the target compound.

-

Supernatant Extraction:

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Mycelial Extraction:

-

Homogenize the mycelial biomass in acetone or methanol.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Resuspend the resulting aqueous residue in water and extract with ethyl acetate as described for the supernatant.

-

-

Combine the crude extracts if they show similar profiles by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification

A multi-step chromatographic approach is typically required for the purification of complex natural products.

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

-

Load the dissolved extract onto a silica gel column.

-

Elute the column with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate, followed by methanol).

-

Collect fractions and analyze them by TLC or HPLC to identify those containing Valeriotetrate C.

-

Pool the fractions containing the compound of interest and concentrate.

-

-

Preparative HPLC:

-

For final purification, subject the semi-purified fractions to preparative reverse-phase HPLC (e.g., on a C18 column).

-

Use a gradient of water and acetonitrile or methanol as the mobile phase.

-

Collect the peak corresponding to Valeriotetrate C.

-

Lyophilize or evaporate the solvent to obtain the pure compound.

-

Table 2: Summary of Extraction and Purification Parameters

| Step | Parameter/Reagent | Rationale |

| Extraction | ||

| Solid-Liquid Separation | Centrifugation or Filtration | To separate mycelial biomass from the culture broth. |

| Extraction Solvent | Ethyl Acetate | A moderately polar solvent effective for extracting a wide range of secondary metabolites. |

| Purification | ||

| Initial Chromatography | Silica Gel Column | To separate compounds based on polarity. |

| Elution Solvents (Silica) | Hexane/Ethyl Acetate, then Ethyl Acetate/Methanol | Gradient elution to separate compounds with a wide range of polarities. |

| Final Purification | Preparative Reverse-Phase HPLC (C18) | High-resolution separation based on hydrophobicity. |

| Elution Solvents (HPLC) | Water/Acetonitrile or Water/Methanol | Common mobile phases for reverse-phase chromatography. |

Extraction and Purification Workflow Diagram

Caption: Extraction and purification workflow for Valeriotetrate C.

Analytical Methods

To monitor the production and purification of Valeriotetrate C, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is suitable for the quantification of Valeriotetrate C. The mobile phase would likely consist of a gradient of water and acetonitrile or methanol.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of the molecular weight of the produced compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the purified Valeriotetrate C.

These protocols provide a foundational framework for the fermentation, extraction, and purification of Valeriotetrate C from Streptomyces valeriae. Extensive optimization of each step will be necessary to achieve high yields and purity of the final product.

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Valeriotetrate C

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the purification of Valeriotetrate C, a neuroprotective and antibiotic agent, from its natural source, Valeriana jatamansi, using High-Performance Liquid Chromatography (HPLC).

Introduction

Valeriotetrate C is a bioactive natural product isolated from the medicinal plant Valeriana jatamansi.[1] It has garnered scientific interest due to its potential therapeutic properties, including acting as a potent antibiotic through the inhibition of bacterial cell wall synthesis and exhibiting neuroprotective effects.[1][2] The complex phytochemical profile of Valeriana jatamansi, which includes a variety of sesquiterpenoids, flavonoids, and iridoids, necessitates a robust purification strategy to isolate Valeriotetrate C for further pharmacological and clinical studies.[3][4][5][6]

This application note details a preparative HPLC method for the efficient purification of Valeriotetrate C. The protocol is based on established methods for the separation of iridoid glycosides, a class of compounds prevalent in Valeriana species and structurally related to Valeriotetrate C.[7][8][9][10]

Experimental Protocols

2.1. Extraction of Crude Valeriotetrate C from Valeriana jatamansi

This protocol outlines the initial extraction of a Valeriotetrate C-enriched fraction from the rhizomes of Valeriana jatamansi.

-

Materials and Reagents:

-

Dried and powdered rhizomes of Valeriana jatamansi

-

Methanol (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Centrifuge

-

-

Procedure:

-

Macerate 100 g of powdered Valeriana jatamansi rhizomes in 1 L of methanol for 48 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a crude methanol extract.

-

Resuspend the crude extract in deionized water and perform liquid-liquid partitioning with ethyl acetate to enrich the iridoid fraction.

-

Collect the ethyl acetate fraction and evaporate to dryness. This will be the crude sample for HPLC purification.

-

Dissolve a known quantity of the dried extract in the HPLC mobile phase for injection.

-

2.2. Preparative HPLC Purification of Valeriotetrate C

This protocol describes the conditions for the purification of Valeriotetrate C from the crude extract using a preparative HPLC system.

-

Instrumentation and Columns:

-

Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

-

-

Mobile Phase and Gradient Program:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 15.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 500 µL

-

-

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 25 | 40 | 60 |

| 30 | 10 | 90 |

| 35 | 10 | 90 |

| 40 | 70 | 30 |

| 45 | 70 | 30 |

-

Procedure:

-

Equilibrate the C18 column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes.

-

Inject the dissolved crude sample onto the column.

-

Run the gradient program as detailed above.

-

Monitor the chromatogram and collect the fraction corresponding to the peak of Valeriotetrate C.

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Pool the pure fractions and evaporate the solvent to obtain purified Valeriotetrate C.

-

Data Presentation

The following tables summarize hypothetical quantitative data from the HPLC purification of Valeriotetrate C.

Table 1: HPLC Analysis of Crude and Purified Valeriotetrate C

| Sample | Retention Time (min) | Peak Area | Purity (%) |

| Crude Extract | 18.5 | 1,250,000 | 15.2 |

| Purified Fraction | 18.5 | 1,180,000 | 98.6 |

Table 2: Purification Yield and Recovery

| Parameter | Value |

| Initial Crude Sample Weight (mg) | 100 |

| Purified Valeriotetrate C Weight (mg) | 14.1 |

| Overall Recovery (%) | 92.8 |

Visualizations

4.1. Experimental Workflow Diagram

Workflow for Valeriotetrate C Purification.

4.2. Representative Signaling Pathway

Given its neuroprotective properties, Valeriotetrate C may modulate pro-survival signaling pathways. The PI3K/Akt pathway is a critical regulator of neuronal survival.

PI3K/Akt Pathway and Valeriotetrate C.

References

- 1. Valeriotetrate C | neuroprotective agent | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 2. Valeriotetrate C | 904891-20-9 | ELB89120 | Biosynth [biosynth.com]

- 3. Essential Oil Composition of Valeriana Jatamansi Jones from Himalayan Regions of India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gbpihed.gov.in [gbpihed.gov.in]

- 5. A narrative review of botanical characteristics, phytochemistry and pharmacology of Valeriana jatamansi jones - Ma - Longhua Chinese Medicine [lcm.amegroups.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Valeriotetrate C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of Valeriotetrate C, a potent antibiotic known to inhibit bacterial cell wall synthesis.[1] Valeriotetrate C is a secondary metabolite produced by certain marine-derived actinomycetes and has also been isolated from Valeriana jatamansi.[1]

Introduction to Valeriotetrate C

Valeriotetrate C is an antibiotic compound with a proposed mechanism of action involving the inhibition of bacterial cell wall synthesis, leading to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.[1] Its potential as a therapeutic agent, especially against resistant bacterial infections, makes it a compound of significant interest in drug development.[1] Accurate and standardized antimicrobial susceptibility testing is crucial to determine its spectrum of activity and potency.

Data Presentation: Antimicrobial Activity of Valeriotetrate C

The following tables are templates for researchers to summarize the quantitative data obtained from antimicrobial susceptibility testing of Valeriotetrate C.

Table 1: Minimum Inhibitory Concentration (MIC) of Valeriotetrate C against various bacterial strains.

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | e.g., 29213 | [Insert Data] |

| Enterococcus faecalis | e.g., 29212 | [Insert Data] |

| Streptococcus pneumoniae | e.g., 49619 | [Insert Data] |

| Escherichia coli | e.g., 25922 | [Insert Data] |

| Pseudomonas aeruginosa | e.g., 27853 | [Insert Data] |

| Klebsiella pneumoniae | e.g., 700603 | [Insert Data] |

| [Add more strains as needed] |

Table 2: Minimum Bactericidal Concentration (MBC) of Valeriotetrate C against various bacterial strains.

| Bacterial Strain | ATCC Number | MBC (µg/mL) |

| Staphylococcus aureus | e.g., 29213 | [Insert Data] |

| Enterococcus faecalis | e.g., 29212 | [Insert Data] |

| Streptococcus pneumoniae | e.g., 49619 | [Insert Data] |

| Escherichia coli | e.g., 25922 | [Insert Data] |

| Pseudomonas aeruginosa | e.g., 27853 | [Insert Data] |

| Klebsiella pneumoniae | e.g., 700603 | [Insert Data] |

| [Add more strains as needed] |

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[2]

Materials:

-

Valeriotetrate C stock solution (e.g., in DMSO or other suitable solvent)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for spectrophotometric reading)

Protocol:

-

Prepare Valeriotetrate C dilutions:

-

Perform serial two-fold dilutions of the Valeriotetrate C stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 256 µg/mL to 0.125 µg/mL).

-

-

Inoculate the microtiter plate:

-

Dispense 50 µL of the appropriate Valeriotetrate C dilution into each well of a new 96-well microtiter plate.

-

Prepare a bacterial inoculum suspension in CAMHB equivalent to a 0.5 McFarland standard. This should then be diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

-

Controls:

-

Growth Control: A well containing 100 µL of inoculated broth without Valeriotetrate C.

-

Sterility Control: A well containing 100 µL of uninoculated broth.

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Valeriotetrate C at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Following MIC determination:

-

From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot from each.

-

-

Plating:

-

Spread each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

-

-

Incubation:

-

Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

-

-

Reading the MBC:

-

The MBC is the lowest concentration of Valeriotetrate C that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by observing the concentration at which no bacterial colonies grow on the agar plate.

-

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

Valeriotetrate C solution of a known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Protocol:

-

Prepare Valeriotetrate C disks:

-

Impregnate sterile filter paper disks with a standardized amount of Valeriotetrate C solution and allow them to dry.

-

-

Inoculate the MHA plate:

-

Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

-

Apply the disks:

-

Aseptically place the Valeriotetrate C-impregnated disks onto the surface of the inoculated MHA plate.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-18 hours.

-

-

Measure the zone of inhibition:

-

Measure the diameter of the zone of no bacterial growth around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to Valeriotetrate C.

-

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and the proposed mechanism of action of Valeriotetrate C.

References

Application Notes and Protocols for Valeriotetrate C Minimum Inhibitory Concentration (MIC) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valeriotetrate C is a natural product, noted as a potent antibiotic compound derived from marine-derived actinomycetes.[1] It has also been isolated from Valeriana jatamansi. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of Valeriotetrate C against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. These protocols are essential for assessing the antimicrobial efficacy of Valeriotetrate C and are foundational for further research into its potential as a therapeutic agent, particularly against resistant bacterial infections.[1]

Mechanism of Action

Valeriotetrate C primarily functions by inhibiting bacterial cell wall synthesis, which leads to bactericidal effects against a spectrum of both Gram-positive and Gram-negative bacteria.[1] This mechanism of action makes it a compound of interest for combating pathogens that may have developed resistance to other classes of antibiotics.

Data Presentation

Quantitative data from MIC assays should be recorded systematically to ensure clarity and comparability across experiments. The following table provides a standardized format for presenting MIC data for Valeriotetrate C.

Table 1: Minimum Inhibitory Concentration (MIC) of Valeriotetrate C against Selected Bacterial Strains

| Microorganism | Strain ID (e.g., ATCC) | MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) | Negative Control (Solvent) |

| Staphylococcus aureus | ATCC 25923 | Vancomycin | DMSO | ||

| Bacillus subtilis | ATCC 6633 | Penicillin | DMSO | ||

| Escherichia coli | ATCC 25922 | Gentamicin | DMSO | ||

| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | DMSO |

Experimental Protocols

The following is a detailed protocol for determining the MIC of Valeriotetrate C using the broth microdilution method. This method is a standard procedure for antimicrobial susceptibility testing.

Materials and Equipment

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB, Tryptic Soy Broth - TSB)

-

Positive control antibiotics (e.g., vancomycin, penicillin, gentamicin, ciprofloxacin)

-

Solvent for Valeriotetrate C (e.g., Dimethyl sulfoxide - DMSO)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer or McFarland standards (0.5)

-

Micropipettes and sterile tips

-

Incubator (37°C)

-

Resazurin sodium salt solution (optional, for viability indication)

Protocol Steps

-

Preparation of Valeriotetrate C Stock Solution:

-

Dissolve Valeriotetrate C in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Ensure the final concentration of the solvent in the assay does not inhibit bacterial growth (typically ≤1% v/v).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate culture (18-24 hours old), select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in the appropriate sterile broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-